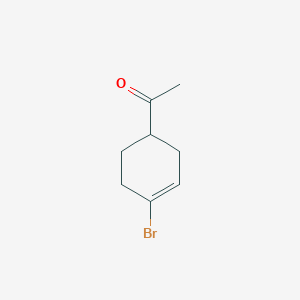

1-(4-Bromocyclohex-3-en-1-yl)ethanone

Descripción general

Descripción

1-(4-Bromocyclohex-3-en-1-yl)ethanone is a chemical compound with the molecular formula C8H11BrO and a molecular weight of 203.08 g/mol . . This compound is characterized by the presence of a bromine atom attached to a cyclohexene ring, which is further connected to an ethanone group. The compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

The synthesis of 1-(4-Bromocyclohex-3-en-1-yl)ethanone involves several steps. One common method includes the bromination of cyclohexene followed by the introduction of an ethanone group. The reaction conditions typically involve the use of bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to control the addition of bromine to the cyclohexene ring .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield of the compound. These methods often employ catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

1-(4-Bromocyclohex-3-en-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a carboxylic acid, while reduction with sodium borohydride can produce an alcohol.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHBrO

- Molecular Weight : 201.08 g/mol

- CAS Number : 651358-93-9

The compound features a brominated cyclohexene structure that contributes to its reactivity and potential applications in synthesis and biological activity.

Medicinal Chemistry

1-(4-Bromocyclohex-3-en-1-yl)ethanone has been investigated for its potential therapeutic properties:

- Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the bromine atom enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents .

- Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests its potential use in developing new antibiotics or antiseptic formulations .

Case Study: Antitumor Activity

A study conducted on a series of brominated cyclohexene derivatives, including this compound, reported IC values indicating effective inhibition of cancer cell proliferation. The results highlighted the compound's mechanism involving apoptosis induction in targeted cancer cells.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of various biologically active compounds through nucleophilic substitution reactions. The bromine atom acts as a leaving group, facilitating further transformations .

- Building Block for Pharmaceuticals : Its unique structure allows it to be used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors due to its ability to mimic natural substrates .

Data Table: Synthetic Applications

| Application | Reaction Type | Product Example |

|---|---|---|

| Anticancer Agents | Nucleophilic substitution | Brominated derivatives |

| Antibiotics | Coupling reactions | Novel antibiotic candidates |

| Enzyme Inhibitors | Cyclization reactions | Inhibitors for specific targets |

Material Science

In material science, this compound is explored for its potential applications in polymer chemistry:

- Polymerization Initiator : The compound can act as an initiator for free radical polymerizations, leading to the development of new polymers with enhanced properties suitable for coatings and adhesives.

Case Study: Polymer Development

Research focused on using this compound as an initiator in the polymerization of acrylates demonstrated improved mechanical properties and thermal stability in the resulting polymer materials.

Mecanismo De Acción

The mechanism of action of 1-(4-Bromocyclohex-3-en-1-yl)ethanone involves its interaction with molecular targets such as nucleic acids. The compound’s bromine atom can form covalent bonds with nucleophilic sites on DNA or RNA, potentially inhibiting their replication and transcription processes . This mechanism underlies its antiviral activity, as it can prevent the proliferation of viruses by disrupting their genetic material .

Comparación Con Compuestos Similares

1-(4-Bromocyclohex-3-en-1-yl)ethanone can be compared with other similar compounds, such as:

1-(4-Chlorocyclohex-3-en-1-yl)ethanone: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

1-(4-Fluorocyclohex-3-en-1-yl)ethanone: Contains a fluorine atom, which can significantly alter its chemical properties and interactions with biological targets.

1-(4-Iodocyclohex-3-en-1-yl)ethanone: The presence of an iodine atom can enhance the compound’s reactivity in certain substitution reactions.

Actividad Biológica

1-(4-Bromocyclohex-3-en-1-yl)ethanone is an organic compound with the molecular formula C₈H₉BrO and a molecular weight of approximately 201.06 g/mol. This compound features a cyclohexene ring that is substituted with a bromine atom and an ethanone functional group. Its unique structure contributes to its reactivity and potential biological applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure includes:

- A cyclohexene ring which provides a double bond, enhancing its reactivity.

- A bromine substituent which can influence the compound's biological activity by affecting electron distribution and steric hindrance.

Potential Therapeutic Applications

This compound has been identified as a compound with potential therapeutic applications, particularly in drug development. Its unique structural features may allow it to interact with various biological targets, making it a candidate for further pharmacological studies.

The exact mechanism of action for this compound is not fully elucidated; however, compounds with similar structures often act as:

- Receptor modulators : They may bind to specific receptors, altering their activity, which can lead to therapeutic effects.

- Enzyme inhibitors : By inhibiting certain enzymes, they could potentially disrupt pathological processes in diseases such as cancer or infections.

Comparative Analysis with Similar Compounds

To understand the biological potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorocyclohex-3-en-1-yl)ethanone | Chlorine instead of bromine | Different reactivity patterns due to halogen substitution |

| 1-(Cyclohexenyl)ethanone | No halogen substituent | Lacks halogen's influence on reactivity |

| 1-(4-Methylcyclohexenyl)ethanone | Methyl group instead of halogen | Alters steric hindrance and electronic properties |

These comparisons highlight how variations in substituents can significantly impact the biological activity and reactivity of the compounds.

Propiedades

IUPAC Name |

1-(4-bromocyclohex-3-en-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrO/c1-6(10)7-2-4-8(9)5-3-7/h4,7H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFZYGUCXBQSIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(=CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743092 | |

| Record name | 1-(4-Bromocyclohex-3-en-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651358-93-9 | |

| Record name | 1-(4-Bromocyclohex-3-en-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.